molecular formula C8H2F2N2 B167984 1,4-Benzenedicarbonitrile, 2,5-difluoro- CAS No. 1897-49-0

1,4-Benzenedicarbonitrile, 2,5-difluoro-

Cat. No.: B167984
CAS No.: 1897-49-0
M. Wt: 164.11 g/mol
InChI Key: XYFQWMPHYSQURI-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Dinitriles in Chemical Synthesis and Materials Science

Fluorinated aromatic dinitriles, the class of compounds to which 1,4-Benzenedicarbonitrile, 2,5-difluoro- belongs, are of considerable interest in both academic and industrial research. The presence of fluorine atoms significantly alters the electronic properties, reactivity, and intermolecular interactions of the parent aromatic dinitrile.

The strong electron-withdrawing nature of fluorine atoms enhances the thermal stability and oxidative resistance of molecules. researchgate.net This makes fluorinated aromatic dinitriles excellent monomers for the synthesis of high-performance polymers. These polymers often exhibit superior properties such as high-temperature resistance, chemical inertness, and low dielectric constants, making them suitable for applications in the aerospace, electronics, and automotive industries.

Furthermore, the nitrile groups are versatile functional handles that can participate in a variety of chemical transformations. They can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form heterocyclic structures. This chemical versatility allows for the integration of fluorinated aromatic dinitriles into a wide array of complex molecules, including pharmaceuticals and agrochemicals. The introduction of fluorine can enhance the metabolic stability and binding affinity of bioactive molecules.

Evolution of Research on Benzenedicarbonitrile Derivatives with Fluorine Substituents

Research into fluorinated benzenedicarbonitrile derivatives has evolved significantly over the past few decades, driven by the increasing demand for advanced materials with tailored properties. Early research in fluorine chemistry laid the groundwork for the synthesis of a variety of fluorinated aromatic compounds.

Initially, the focus was on the development of synthetic methodologies to introduce fluorine atoms onto the benzene (B151609) ring selectively. As these methods became more sophisticated, researchers began to explore the synthesis and properties of more complex fluorinated molecules, including benzenedicarbonitrile derivatives.

A key area of development has been in the polymerization of these monomers. For instance, the polycondensation of fluorinated diacids (derived from the corresponding dinitriles) with various diamines or diols has led to the creation of novel polyamides, polyimides, and polyesters with exceptional thermal and mechanical properties.

More recently, research has expanded into the use of fluorinated benzenedicarbonitriles as ligands in coordination chemistry and as building blocks for the construction of porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The unique electronic and geometric properties of these fluorinated linkers can influence the pore size, stability, and functionality of the resulting frameworks, opening up new possibilities in gas storage, separation, and catalysis. The journey of discovery for these compounds continues, with ongoing efforts to explore their full potential in various scientific and technological fields.

Properties

IUPAC Name

2,5-difluorobenzene-1,4-dicarbonitrile
Source PubChem
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InChI

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFQWMPHYSQURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C#N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172387
Record name 1,4-Benzenedicarbonitrile, 2,5-difluoro-
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Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1897-49-0
Record name 2,5-Difluoro-1,4-benzenedicarbonitrile
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Record name 1,4-Benzenedicarbonitrile, 2,5-difluoro-
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Record name 1,4-Benzenedicarbonitrile, 2,5-difluoro-
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Mechanistic Insights into the Reactivity of 1,4 Benzenedicarbonitrile, 2,5 Difluoro

Reaction Pathways Involving Nitrile and Fluorine Functional Groups

The reactivity of 1,4-Benzenedicarbonitrile, 2,5-difluoro- is primarily dictated by the interplay between its nitrile and fluorine functional groups. The strong electron-withdrawing nature of both the nitrile and fluorine substituents renders the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-deficient aromatic ring of 1,4-Benzenedicarbonitrile, 2,5-difluoro- is activated towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring, displacing a leaving group, which in this case is one of the fluorine atoms. rsc.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org

The rate of SNAr reactions is influenced by the electron-withdrawing power of the substituents on the aromatic ring. The two cyano groups on 1,4-Benzenedicarbonitrile, 2,5-difluoro- significantly activate the ring for nucleophilic attack. The fluorine atoms also contribute to this activation through their inductive electron-withdrawing effect.

In SNAr reactions, the fluoride (B91410) ion is an effective leaving group. researchgate.net The regioselectivity of the substitution, meaning which fluorine atom is replaced, is a critical aspect. Theoretical methods, such as Density Functional Theory (DFT), can be employed to predict the most likely site of substitution by calculating the relative stabilities of the possible Meisenheimer complex intermediates. researchgate.net For polysubstituted aromatic compounds, the position of nucleophilic attack can be predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients, with the atom having the higher LUMO coefficient being more susceptible to nucleophilic attack. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles and strong bases. masterorganicchemistry.com Their primary mode of reaction with 1,4-Benzenedicarbonitrile, 2,5-difluoro- would involve the nitrile groups. Grignard reagents readily add to the carbon-nitrogen triple bond of nitriles. nih.gov

The reaction of a Grignard reagent with a nitrile typically proceeds as follows:

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, forming an imine salt intermediate after breaking the C-N pi bond.

Hydrolysis: Subsequent acidic workup hydrolyzes the imine salt to a ketone.

Given that 1,4-Benzenedicarbonitrile, 2,5-difluoro- has two nitrile groups, the reaction with a Grignard reagent could potentially lead to the formation of a diketone, assuming a sufficient amount of the Grignard reagent is used. The reactivity can be influenced by the specific Grignard reagent used and the reaction conditions. researchgate.netresearchgate.netdoi.org It is important to carry out these reactions under anhydrous conditions, as Grignard reagents are strong bases and will react with any available protons, such as those from water. masterorganicchemistry.com

Table 1: Reactivity of Functional Groups in 1,4-Benzenedicarbonitrile, 2,5-difluoro-

Functional Group Type of Reaction Reagent Example Potential Product
Fluorine Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides Substituted benzenedicarbonitrile
Nitrile Nucleophilic Addition Grignard Reagents (R-MgX) Ketone (after hydrolysis)

C–F Bond Activation and Cleavage Processes

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation and cleavage present a significant synthetic challenge. However, recent advancements have provided methodologies to achieve this transformation.

Photoredox Catalysis in C–F Bond Cleavage

Visible-light photoredox catalysis has emerged as a powerful tool for activating strong chemical bonds under mild conditions. researchgate.net This methodology can be applied to the cleavage of C-F bonds in fluoroaromatic compounds. The process typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the fluoroaromatic substrate. nih.gov

For a polyfluorinated arene like 1,4-Benzenedicarbonitrile, 2,5-difluoro-, a reductive quenching cycle would be relevant. In this cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a more potent reductant. This super-reductant can then transfer an electron to the fluoroarene, forming a radical anion. This radical anion can then fragment, cleaving a C-F bond and generating an aryl radical. This reactive intermediate can then be trapped by a hydrogen atom source or participate in other coupling reactions. masterorganicchemistry.comresearchgate.net The presence of electron-withdrawing groups, such as the nitrile groups in the target molecule, can make the substrate more receptive to electron transfer, thus facilitating the C-F bond cleavage. researchgate.net

Transition-Metal-Mediated C–F Activation Reactions

Transition metal complexes can mediate the activation of C-F bonds through various mechanistic pathways. researchgate.netnih.gov These include:

Oxidative Addition: A low-valent metal center can insert into the C-F bond, a process that is more common for polyfluoroarenes. researchgate.net

β-Fluoride Elimination: This process is initiated from an organometallic intermediate where a fluorine atom is positioned on the carbon atom beta to the metal center. This is a common pathway in metal-catalyzed reactions of fluoroalkenes. nih.govresearchgate.net

Lewis Acid-Assisted Activation: A metal center can act as a Lewis acid to coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.net

For 1,4-Benzenedicarbonitrile, 2,5-difluoro-, transition-metal-mediated C-F activation could enable the introduction of new functional groups at the fluorinated positions. The choice of metal catalyst and reaction conditions is crucial in determining the outcome and efficiency of these transformations. rsc.org

Table 2: Methods for C-F Bond Activation

Method Key Principle Typical Conditions
Photoredox Catalysis Single-Electron Transfer (SET) to form a radical anion Visible light, photocatalyst, electron donor
Transition-Metal Mediation Oxidative addition, β-fluoride elimination, Lewis acidity Transition metal complex (e.g., Pd, Ni, Rh)

Influence of Fluorine Substituents on Reaction Dynamics and Regioselectivity

The fluorine substituents in 1,4-Benzenedicarbonitrile, 2,5-difluoro- have a profound influence on the molecule's reactivity and the regioselectivity of its reactions.

Electronic Effects: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect, combined with the two strongly electron-withdrawing nitrile groups, makes the aromatic ring highly electron-deficient. This heightened electrophilicity is the primary reason the molecule is susceptible to nucleophilic aromatic substitution.

Regioselectivity in SNAr: In nucleophilic aromatic substitution reactions, the incoming nucleophile will preferentially attack the position that leads to the most stable Meisenheimer complex. The fluorine atoms, along with the nitrile groups, influence the stability of this intermediate through their electronic effects. Computational models can be used to predict the regioselectivity by comparing the energies of the possible intermediates. researchgate.net Generally, in polyhalogenated benzenes, the site of substitution is determined by a combination of the electronic activation provided by all substituents and the stability of the leaving group. researchgate.net

Influence on C-F Activation: The electronic environment created by the fluorine and nitrile groups also impacts the ease of C-F bond activation. The electron-withdrawing nature of the nitrile groups can make the aromatic ring more amenable to reductive C-F cleavage via photoredox catalysis by lowering the reduction potential of the molecule. researchgate.net

Ortho-Fluorine Effects in C–H Bond Activation

The activation of carbon-hydrogen (C-H) bonds in aromatic systems is a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert positions. In 1,4-benzenedicarbonitrile, 2,5-difluoro-, the fluorine atoms positioned ortho to the C-H bonds exert a profound influence on their reactivity. This influence is primarily electronic, stemming from the high electronegativity of fluorine.

The fluorine atoms and the para-dinitrile groups are powerful electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring. This deactivation generally makes the ring less susceptible to electrophilic attack. However, for C-H activation pathways such as metalation-deprotonation, this electronic arrangement is activating. The ortho-fluorine atoms, through their strong inductive (-I) effect, increase the acidity of the adjacent C-H bonds (at positions 3 and 6). This enhanced acidity facilitates the abstraction of a proton by a strong base or an organometallic reagent, a key step in many C-H activation cycles. youtube.comacs.org

Research into related fluorinated aromatic compounds has shown that C-H activation can be highly regioselective. For instance, studies on the dehydrogenative homocoupling of tetrafluorobenzene on a Pd(111) surface demonstrated para-selective C-H activation. rsc.org In the case of 1,4-benzenedicarbonitrile, 2,5-difluoro-, the combined electron-withdrawing power of the ortho-fluorine and para-nitrile groups makes the C-H bonds at positions 3 and 6 the most likely sites for initial deprotonation or metalation. This directed activation provides a pathway for selective functionalization at these positions.

The mechanism often involves a concerted metalation-deprotonation sequence, where a transition metal catalyst coordinates to the molecule and facilitates the C-H bond cleavage. youtube.com The presence of the ortho-fluorine can stabilize the resulting metallated intermediate.

Table 1: Influence of Substituents on Aromatic C-H Bond Acidity

Compound Substituents Position of C-H Bond Relative Acidity
Benzene (B151609) None All Baseline
Fluorobenzene -F Ortho Increased
1,4-Dicyanobenzene Two para -CN Ortho to -CN Significantly Increased

| 1,4-Benzenedicarbonitrile, 2,5-difluoro- | Two -F, Two -CN | Ortho to -F, meta to -CN | Highly Increased |

This table provides a qualitative comparison of the expected C-H bond acidity based on the electronic effects of the substituents.

Impact on Nucleophilic Substitution vs. Elimination Pathways

The competition between nucleophilic substitution and elimination is a fundamental aspect of organic reactivity. youtube.comyoutube.com For aryl halides, the dominant pathway is heavily influenced by the nature of the aromatic ring, the leaving group, and the reaction conditions. In the case of 1,4-benzenedicarbonitrile, 2,5-difluoro-, the electronic properties strongly favor nucleophilic aromatic substitution (SNAr) over elimination pathways. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically proceeds via a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring.

The presence of strong electron-withdrawing groups, such as the two nitrile groups in 1,4-benzenedicarbonitrile, 2,5-difluoro-, is crucial for stabilizing the negative charge of the Meisenheimer complex. libretexts.org These groups, particularly when positioned ortho or para to the leaving group, delocalize the negative charge through resonance, thereby lowering the activation energy of the initial nucleophilic attack. masterorganicchemistry.com

Interestingly, in the context of SNAr, fluoride is an excellent leaving group. While typically considered a poor leaving group in SN1/SN2 reactions due to the strength of the C-F bond, its role in SNAr is different. The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. This effect, combined with the stabilization provided by the nitrile groups, makes the fluorine atoms in 1,4-benzenedicarbonitrile, 2,5-difluoro- readily displaceable by a wide range of nucleophiles. youtube.com

Elimination Pathways: Elimination reactions on aryl halides can occur via an elimination-addition mechanism, which involves the formation of a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This pathway requires a very strong base to deprotonate a carbon atom adjacent to the leaving group.

For 1,4-benzenedicarbonitrile, 2,5-difluoro-, the benzyne pathway is highly disfavored for two main reasons:

Ring Activation for SNAr: The molecule is exceptionally well-activated for the SNAr mechanism. The addition-elimination pathway has a much lower activation energy than the alternative benzyne formation, meaning SNAr will occur much more rapidly under typical nucleophilic conditions. masterorganicchemistry.comlibretexts.org

C-H Acidity: While the C-H bonds are acidic (as discussed in 3.3.1), the conditions required for deprotonation to form a benzyne (very strong, sterically hindered bases) would still likely lead to competitive SNAr.

Therefore, the impact of the 2,5-difluoro substitution pattern, in concert with the 1,4-dicarbonitrile groups, is to create a substrate that is highly predisposed to undergo nucleophilic aromatic substitution, with elimination being a non-competitive or negligible side reaction.

Table 2: Comparison of Reaction Pathways for 1,4-Benzenedicarbonitrile, 2,5-difluoro-

Reaction Pathway Requirements Key Intermediate Likelihood for this Compound Rationale
Nucleophilic Aromatic Substitution (SNAr) Nucleophile, Electron-poor ring Meisenheimer Complex nih.gov Highly Favored Ring is strongly activated by two -CN and two -F groups, stabilizing the intermediate. Fluorine is a good leaving group in this context. masterorganicchemistry.comyoutube.com

| Elimination-Addition (Benzyne) | Very Strong Base, C-H adjacent to leaving group | Benzyne masterorganicchemistry.com | Highly Disfavored | The SNAr pathway is kinetically and thermodynamically much more favorable due to extreme ring activation. libretexts.org |

Advanced Materials Applications of 1,4 Benzenedicarbonitrile, 2,5 Difluoro and Its Derivatives

Integration into Organic Electronic Materials

The distinct electronic properties of 1,4-Benzenedicarbonitrile, 2,5-difluoro- make it a valuable component in the creation of sophisticated organic electronic materials.

Organic cocrystals, formed by the combination of electron donor and acceptor molecules, have emerged as promising materials for electronic applications. The selection of donor-acceptor molecules with compatible structures is a key strategy for achieving ambipolar properties in these cocrystals nih.gov. The use of 1,4-Benzenedicarbonitrile, 2,5-difluoro- and its derivatives as precursors allows for the precise tuning of the electronic characteristics of the resulting cocrystals. This tailored approach enables the design of materials with specific charge transport capabilities, which is crucial for their integration into electronic devices. The charge-transfer interactions within these cocrystals can lead to enhanced electronic performance compared to single-component organic crystals nih.gov.

Donor-acceptor fluorophores based on dicyanobenzene are gaining attention as effective photocatalysts. These molecules can engage in single-electron transfer processes when excited by visible light, making them valuable in organic synthesis princeton.edu. The photocatalytic activity of these compounds is rooted in their ability to generate reactive intermediates. For instance, dicyanobenzene derivatives can facilitate photosubstitution reactions, which can be a pathway to create diverse and highly reducing photocatalysts figshare.comnih.gov. The efficiency and tunability of these fluorophores are influenced by the nature of the donor and acceptor units, as well as the surrounding solvent polarity marquette.edu.

Recent research has explored the use of carbazole-cyanobenzene donor-acceptor fluorophores in energy-transfer-mediated photocatalysis. These studies have revealed that both the locally excited triplet state and the charge-transfer triplet state can be utilized for energy transfer processes, and their accessibility can be modulated to suit specific synthetic applications marquette.edu.

In the field of organic light-emitting diodes (OLEDs), dicyanobenzene derivatives are being investigated as emitting materials. The efficiency of an OLED is determined by its ability to convert electrical energy into light. In fluorescent OLEDs, only singlet excitons are typically utilized for light emission, which limits the internal quantum efficiency beilstein-journals.org. However, the development of materials that can also harvest triplet excitons is a key area of research.

Some dicyanobenzene-based compounds exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the conversion of triplet excitons into singlets, thereby enhancing the efficiency of the OLED. The design of these molecules often involves combining electron-donating and electron-accepting moieties to achieve a small energy gap between the singlet and triplet excited states beilstein-journals.org. The substitution pattern on the dicyanobenzene core can significantly influence the emission color and efficiency of the resulting OLED device. For example, pyrimidine-based TADF emitters have shown promise in achieving blue emission, a critical component for full-color displays beilstein-journals.org.

Development of Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevents efficient packing of the polymer chains nih.govcanada.ca. This intrinsic microporosity gives them high surface areas and makes them attractive for applications such as gas separation and storage.

1,4-Benzenedicarbonitrile, 2,5-difluoro- and its halogenated analogs, such as tetrafluoroterephthalonitrile (TFTPN), are key monomers in the synthesis of PIMs. The archetypal PIM, known as PIM-1, is synthesized through the step-growth polymerization of a tetrahydroxy monomer with TFTPN canada.canih.gov. The reaction conditions, including the solvent and temperature, can influence the resulting polymer's properties and topology, leading to branched or network structures nih.govresearchgate.net.

The table below summarizes the synthesis and properties of PIM-1 using different monomers and solvents.

Research has also focused on developing greener synthetic routes for PIMs by utilizing alternative solvents nih.gov. Furthermore, the modification of PIMs through copolymerization with other monomers can lead to materials with improved gas separation selectivity canada.caresearchgate.net.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrile groups of 1,4-Benzenedicarbonitrile, 2,5-difluoro- make it an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of ligand is crucial in determining the structure and properties of the resulting MOF. 1,4-Benzenedicarbonitrile, 2,5-difluoro- and its derivatives can act as ligands, connecting metal centers to form extended networks.

The synthesis of MOFs often involves solvothermal methods, where the metal salt and the ligand are heated in a solvent. The coordination of the nitrile groups to the metal centers directs the assembly of the framework. The resulting MOFs can exhibit a range of properties, including porosity, luminescence, and catalytic activity, depending on the specific metal and ligand used.

The table below presents examples of MOFs synthesized using different ligands and their potential applications.

The functionalization of the benzenedicarbonitrile ligand, for instance with fluorine atoms, can influence the electronic properties and stability of the MOF. Furthermore, post-synthetic modification of MOFs allows for the introduction of new functionalities and the tuning of their properties for specific applications.

Impact of Fluorination on MOF Stability and Porosity

The strategic incorporation of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful tool for tuning their chemical stability and porosity. The introduction of fluorine into the framework of MOFs can significantly alter their properties due to the high electronegativity and hydrophobicity of fluorine. These changes can lead to enhanced stability in the presence of water and other chemicals, as well as modified pore sizes and gas sorption behaviors.

While fluorination can enhance certain properties, it is not without its trade-offs. Studies on various MOFs with aromatic carboxylate ligands have indicated that fluorination can sometimes lead to a decrease in thermal and chemical stability. The specific surface area (SBET) of fluorinated MOFs has also shown contradictory results across different studies, suggesting that the impact of fluorination is highly dependent on the specific MOF architecture and the position of the fluorine substituents on the linker.

The introduction of fluorine can also impart a significant degree of hydrophobicity to the MOF structure. This is a critical factor for applications in humid environments, as water molecules can compete with guest molecules for adsorption sites and, in some cases, lead to the degradation of the framework. By creating a more hydrophobic pore environment, fluorinated linkers can enhance the durability and performance of MOFs in real-world applications.

Supramolecular Assembly and Crystal Engineering

The precise control over the arrangement of molecules in the solid state is a fundamental goal of crystal engineering. The use of fluorinated building blocks, such as 1,4-Benzenedicarbonitrile, 2,5-difluoro-, offers unique opportunities to direct supramolecular assembly through a variety of non-covalent interactions.

Hydrogen Bonding Networks in Fluorinated Benzenedicarbonitrile Assemblies

Hydrogen bonds are a cornerstone of supramolecular chemistry, providing the directional interactions necessary to build robust and predictable assemblies. In the context of fluorinated organic molecules, the presence of both hydrogen bond donors and acceptors, including the fluorine atoms and nitrile groups, allows for the formation of intricate hydrogen bonding networks.

The nitrile groups, with their lone pair of electrons, are effective hydrogen bond acceptors. In the absence of stronger donors, they can interact with weak C-H donors on adjacent molecules, leading to the formation of extended networks. The interplay between these different types of hydrogen bonds contributes to the stability and specific packing arrangement of the crystals.

Design of Controlled Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable nature of intermolecular interactions. The functional groups present in 1,4-Benzenedicarbonitrile, 2,5-difluoro- provide multiple handles for directing the self-assembly process.

Beyond conventional hydrogen bonding, halogen bonding has emerged as a powerful tool in crystal engineering. While fluorine is not a halogen bond donor, the electron-withdrawing nature of the fluorine atoms can influence the electrostatic potential of the aromatic ring, making it a potential partner in π-stacking or other electrostatic interactions.

The nitrile groups can also participate in coordination bonds with metal centers, opening the door to the construction of coordination polymers and networks. By carefully selecting the metal precursors and reaction conditions, it is possible to control the dimensionality and topology of the resulting structures. The fluorinated nature of the ligand can influence the coordination geometry and the properties of the final material.

The combination of hydrogen bonding, halogen bonding, and coordination chemistry provides a rich toolbox for the design of novel supramolecular architectures based on 2,5-difluoro-1,4-benzenedicarbonitrile. These materials have potential applications in areas such as nonlinear optics, porous materials, and molecular recognition.

Computational and Theoretical Investigations of 1,4 Benzenedicarbonitrile, 2,5 Difluoro

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is extensively used to investigate the electronic structure and reactivity of organic molecules.

For 1,4-Benzenedicarbonitrile, 2,5-difluoro-, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and its electronic excitation properties. A larger gap generally implies greater stability.

Furthermore, the distribution of these frontier orbitals provides clues about reactivity. The locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. Analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, would quantify the molecule's tendency to attract or donate electrons. While specific data for 2,5-difluoro-1,4-benzenedicarbonitrile is not available, a hypothetical table of such DFT-derived parameters is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1,4-Benzenedicarbonitrile, 2,5-difluoro-

Parameter Hypothetical Value Significance
HOMO Energy -7.5 eV Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy -2.0 eV Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap 5.5 eV Indicator of chemical stability and electronic excitation energy.
Dipole Moment 0 D Due to the symmetrical nature of the molecule.
Chemical Hardness 2.75 eV Resistance to change in electron configuration.

Ab Initio Computations for Reaction Pathway Characterization

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These highly accurate methods are particularly valuable for mapping out reaction pathways and understanding reaction mechanisms in detail.

For 1,4-Benzenedicarbonitrile, 2,5-difluoro-, ab initio calculations could be employed to study its behavior in various chemical transformations. For instance, the mechanism of its synthesis or its potential polymerization reactions could be elucidated. Researchers would use these methods to locate and characterize transition states—the high-energy structures that connect reactants and products. By calculating the energy barriers associated with these transition states, one can predict the feasibility and kinetics of a reaction.

Such studies would provide a step-by-step energetic profile of a reaction, identifying any intermediates and determining the rate-limiting step. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Modeling of Spectroscopic Signatures and Molecular Dynamics

Computational methods are instrumental in interpreting and predicting spectroscopic data. For 1,4-Benzenedicarbonitrile, 2,5-difluoro-, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be performed. By simulating these spectra, researchers can assign the observed experimental peaks to specific molecular vibrations or chemical environments of the nuclei (e.g., ¹³C, ¹H, ¹⁹F). This comparison between theoretical and experimental spectra serves as a powerful validation of the computed molecular structure.

Molecular dynamics (MD) simulations, on the other hand, provide a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, diffusion in a solvent, or interactions with other molecules. In the context of materials science, MD simulations could be used to predict the bulk properties of a material composed of 1,4-Benzenedicarbonitrile, 2,5-difluoro- units, such as its morphology, glass transition temperature, and mechanical properties.

Computational Analysis of Band Gaps and Electronic Transitions in Material Applications

The electronic properties of 1,4-Benzenedicarbonitrile, 2,5-difluoro- make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). In these applications, the electronic band gap is a crucial parameter that determines the material's optical and electrical properties.

Computational analysis, often using DFT or time-dependent DFT (TD-DFT), is essential for predicting the band gap of materials based on this molecule. For a single molecule, the HOMO-LUMO gap is analogous to the band gap in a bulk material. For polymers or crystalline solids, more advanced calculations that consider the periodic nature of the material are employed. These calculations can predict not only the size of the band gap but also the energies of electronic transitions, which correspond to the absorption and emission of light. This allows for the computational design of materials with specific colors of emission or absorption profiles tailored for solar energy capture.

Table 2: Hypothetical Calculated Electronic Transition Properties for 1,4-Benzenedicarbonitrile, 2,5-difluoro-

Transition Wavelength (nm) Oscillator Strength Nature of Transition
S₀ → S₁ 280 0.15 π → π*

This predictive power enables chemists to screen potential candidate molecules computationally before embarking on time-consuming and expensive synthesis, accelerating the discovery of new high-performance materials.

Advanced Spectroscopic Characterization Techniques for 1,4 Benzenedicarbonitrile, 2,5 Difluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,4-Benzenedicarbonitrile, 2,5-difluoro-. Both ¹⁹F and ¹³C NMR provide specific data regarding the chemical environment of the fluorine and carbon atoms within the molecule.

¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range which allows for clear resolution of signals. For 1,4-Benzenedicarbonitrile, 2,5-difluoro-, a single resonance is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms by virtue of the molecule's symmetry. The position of this signal would be influenced by the electron-withdrawing nitrile groups and the aromatic ring currents. Coupling between the fluorine nuclei and the adjacent aromatic protons (³JF-H) would likely result in a triplet fine structure for the fluorine signal, assuming coupling to two equivalent protons.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments: the nitrile carbon, the two fluorine-bearing aromatic carbons, the two proton-bearing aromatic carbons, and the two nitrile-bearing aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and nitrile substituents. Furthermore, carbon-fluorine coupling (nJC-F) provides additional structural confirmation, with the signals for the carbons directly bonded to fluorine (¹JC-F) appearing as doublets with large coupling constants.

Table 1: Predicted NMR Spectroscopic Data for 1,4-Benzenedicarbonitrile, 2,5-difluoro-

Nucleus Predicted Chemical Shift (δ) Range (ppm) Expected Multiplicity Key Couplings
¹⁹F -100 to -140 Triplet ³JF-H
¹³C (C-F) 150 - 165 Doublet ¹JC-F
¹³C (C-H) 110 - 120 Doublet ²JC-F
¹³C (C-CN) 115 - 130 Triplet (or dd) ²JC-F, ³JC-F
¹³C (CN) 110 - 120 Singlet or Triplet ⁴JC-F

Note: The data in this table are predicted values based on typical ranges for similar fluorinated aromatic compounds and have not been experimentally verified in the cited literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of 1,4-Benzenedicarbonitrile, 2,5-difluoro-.

Infrared (IR) Spectroscopy probes the vibrations of molecules that result in a change in the dipole moment. Key characteristic absorption bands for this compound would include:

C≡N Stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹, characteristic of the nitrile functional group.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the benzene (B151609) ring.

C-F Stretch: Strong absorption bands typically found in the 1100-1300 cm⁻¹ range, indicative of the carbon-fluorine bonds.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the 800-900 cm⁻¹ region.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, serves as a complementary technique to IR. For a centrosymmetric molecule like 1,4-Benzenedicarbonitrile, 2,5-difluoro-, the rule of mutual exclusion would apply. Vibrations that are IR active will be Raman inactive, and vice versa. The symmetric vibrations, such as the symmetric stretching of the benzene ring, are typically strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 1,4-Benzenedicarbonitrile, 2,5-difluoro-

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique Intensity
Nitrile (C≡N) Stretch 2220 - 2240 IR, Raman Strong
Aromatic (C=C) Stretch 1450 - 1600 IR, Raman Medium-Strong
Carbon-Fluorine (C-F) Stretch 1100 - 1300 IR Strong
Aromatic C-H Bending 800 - 900 IR Medium

Note: This table presents expected frequency ranges based on known data for similar functional groups.

Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS) , the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

Molecular Ion Peak (M⁺˙): For 1,4-Benzenedicarbonitrile, 2,5-difluoro- (C₈H₂F₂N₂), the molecular ion peak would be observed at an m/z corresponding to its exact molecular weight (164.02 g/mol ). The high resolution of modern mass spectrometers allows for the determination of the elemental formula from this exact mass.

Fragmentation Pattern: The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for this molecule could include the loss of a cyano radical (•CN), leading to a fragment ion at [M-26]⁺. Subsequent fragmentations might involve the loss of fluorine or other parts of the aromatic ring system.

Table 3: Predicted Major Ions in the Electron Ionization Mass Spectrum of 1,4-Benzenedicarbonitrile, 2,5-difluoro-

m/z Value Proposed Ion Fragment Description
164 [C₈H₂F₂N₂]⁺˙ Molecular Ion (M⁺˙)
138 [C₇H₂F₂N]⁺ Loss of a cyano radical (•CN)
119 [C₇H₂FN]⁺˙ Loss of a fluorine radical (•F) from [M-CN]⁺

Note: The fragmentation pathways are predicted based on general principles of mass spectrometry and have not been confirmed by experimental data in the available literature.

X-ray Diffraction (XRD) for Structural Elucidation of Assemblies and Complexes

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of 1,4-Benzenedicarbonitrile, 2,5-difluoro- itself can provide precise bond lengths, bond angles, and crystal packing information, this technique is also invaluable for characterizing its co-crystals, metal-organic frameworks (MOFs), and other supramolecular assemblies.

The nitrile groups of 1,4-Benzenedicarbonitrile, 2,5-difluoro- can act as ligands, coordinating to metal centers to form coordination polymers or discrete complexes. The fluorine atoms can participate in non-covalent interactions such as halogen bonding. XRD analysis of such complexes reveals:

Coordination Geometry: The geometry around the metal centers and the coordination mode of the nitrile ligand.

Supramolecular Architecture: How individual molecules or complex units are arranged in the crystal lattice through intermolecular forces like π-π stacking, hydrogen bonding, or halogen bonding.

Structural Parameters: Precise measurement of bond distances and angles within the complex, providing insight into the electronic effects of the fluorine substituents on the molecule's coordinating ability.

Although specific crystal structures involving 1,4-Benzenedicarbonitrile, 2,5-difluoro- are not detailed in the readily available literature, the principles of XRD remain the primary method for their unambiguous structural elucidation.

Future Directions and Emerging Research Avenues for 1,4 Benzenedicarbonitrile, 2,5 Difluoro

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-fluorine (C-F) and carbon-nitrile (C≡N) bonds in 1,4-Benzenedicarbonitrile, 2,5-difluoro- presents a fertile ground for novel catalytic research. While traditionally strong and unreactive, the C-F bond is a key target for selective activation, unlocking new synthetic pathways.

Emerging research focuses on photocatalytic systems that can efficiently reduce C-F bonds to generate carbon-centered radicals. nih.gov This approach allows for subsequent reactions like hydrodefluorination (substituting fluorine with hydrogen) or the formation of new carbon-carbon bonds under mild conditions. nih.gov Such methods could transform 1,4-Benzenedicarbonitrile, 2,5-difluoro- from a stable building block into a versatile synthon where the fluorine atoms act as leaving groups for further functionalization.

Additionally, the nitrile groups are targets for transformation. While hydrolysis and reduction are known, catalytic methods for more complex transformations are being explored. This includes nickel-catalyzed reactions that can achieve hydrodefluorination of geminal difluorocyclopropanes, suggesting potential for related catalytic cycles that could be adapted for the C-F bonds in aromatic systems like 1,4-Benzenedicarbonitrile, 2,5-difluoro-. researchgate.net The development of catalysts that can selectively transform one or both nitrile groups into other functionalities, such as amines or carboxylic acids, without disturbing the C-F bonds, remains a significant goal.

Future catalytic explorations are likely to focus on:

Selective C-F Bond Functionalization: Developing catalysts that can replace one or both fluorine atoms with other functional groups, enabling the synthesis of precisely substituted aromatic compounds.

Orthogonal Nitrile Group Transformations: Designing catalytic systems that can differentiate and selectively react with one of the two nitrile groups, allowing for the stepwise construction of asymmetric molecules.

Photoredox Catalysis: Expanding the use of light-driven catalysis to activate the otherwise inert C-F bonds, providing green and efficient synthetic routes. nih.gov

Integration into Advanced Multifunctional Materials

The rigidity, thermal stability, and electron-withdrawing nature of 1,4-Benzenedicarbonitrile, 2,5-difluoro- make it an ideal component for advanced materials. A primary area of emerging research is its use as a linker in crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Fluorination of organic linkers in MOFs and COFs has been shown to yield surprising and beneficial effects on the resulting material's properties. rsc.org The introduction of fluorine atoms can significantly enhance hydrophobicity, chemical stability, and the affinity for specific gas molecules like carbon dioxide. alfa-chemistry.comresearchgate.net F-MOFs often exhibit unique pore environments due to the high electronegativity of fluorine, which can lead to improved performance in gas separation, chemical sensing, and catalysis. alfa-chemistry.comnih.gov

Specifically, 1,4-Benzenedicarbonitrile, 2,5-difluoro- can be envisioned as a key component in:

Fluorine-Lined Porous Materials: COFs and MOFs built with this linker would feature pores decorated with fluorine atoms. This fluorination can create specific adsorption sites and enhance selectivity for capturing environmentally significant gases. researchgate.netnih.gov

Advanced Polymers: Beyond porous frameworks, this compound is a candidate for creating high-performance linear or hyperbranched polymers. For instance, poly(p-phenylene)s are known for their thermal stability and conductivity when doped. physicsjournal.netwikipedia.org Incorporating the 2,5-difluoro-1,4-benzenedicarbonitrile unit could produce polymers with enhanced solubility, processability, and specific electronic properties. Similarly, its integration into polymers like polybenzobisoxazoles could modify their mechanical and thermal characteristics. mdpi.comresearchgate.net

The table below summarizes potential properties imparted by incorporating 1,4-Benzenedicarbonitrile, 2,5-difluoro- into various material types.

Material TypePotential Property EnhancementRationale
Metal-Organic Frameworks (MOFs)Increased Hydrophobicity, Enhanced Gas Affinity (e.g., CO2), Improved Chemical StabilityFluorine-lined pores repel water while creating favorable electrostatic interactions for specific gas molecules. alfa-chemistry.comresearchgate.net
Covalent Organic Frameworks (COFs)High Thermal and Chemical Stability, Tunable Porosity, Defined Electronic PropertiesThe robust aromatic and C-F bonds contribute to a stable framework suitable for catalysis and separation. tcichemicals.comnih.gov
Poly(p-phenylene) DerivativesModified Solubility, Tunable Electronic Band Gap, High Thermal StabilityFluorine substitution can disrupt crystal packing to improve solubility and alter electronic properties for applications in LEDs or semiconductors. physicsjournal.netnih.gov
Polybenzobisoxazole (PBO) PolymersEnhanced Compressive Strength, Altered Inter-chain InteractionsThe polar C-F and C≡N bonds can introduce new intermolecular forces, potentially improving mechanical properties. mdpi.comresearchgate.net

Development of Next-Generation Computational Models

As 1,4-Benzenedicarbonitrile, 2,5-difluoro- is integrated into increasingly complex systems, predictive computational models become essential for guiding materials design and understanding their properties. Research is moving beyond simple molecular property prediction to large-scale simulations of the materials they form.

Density Functional Theory (DFT) studies are foundational for understanding the electronic structure of the monomer itself. These calculations can predict its reactivity, bond energies, and how it will interact with other molecules or catalytic surfaces. For example, DFT can elucidate how fluorination impacts the electron distribution and bond strength, offering insights that guide synthetic efforts. researchgate.net

Molecular Dynamics (MD) simulations are a powerful tool for predicting the bulk properties of polymers and frameworks derived from this building block. mdpi.com By simulating the interactions of thousands of atoms over time, researchers can predict:

Polymer Morphology: How polymer chains containing the difluorobenzonitrile unit will pack in the solid state.

Mechanical Properties: Estimating properties like the Young's modulus of materials, as has been done for materials like fluorinated graphene. arxiv.org

Thermal Properties: Predicting the thermal stability and response to temperature changes, which is crucial for high-performance applications. nih.govaps.org

Furthermore, the rise of Machine Learning (ML) and Artificial Intelligence (AI) offers a new frontier. By training algorithms on existing experimental and computational data for polymers, ML models can rapidly predict the properties of new, hypothetical materials containing 1,4-Benzenedicarbonitrile, 2,5-difluoro-. nih.gov This data-driven approach can accelerate the discovery of materials with targeted thermal or mechanical properties without the need for laborious synthesis and testing of every candidate. nih.govudel.edu

Computational MethodApplication to 1,4-Benzenedicarbonitrile, 2,5-difluoro- ResearchPredicted Properties
Density Functional Theory (DFT)Analyzing electronic structure and reactivity of the monomer and its catalytic transformations.Bond energies, electron density distribution, reaction pathways, stability of intermediates. researchgate.net
Molecular Dynamics (MD)Simulating the assembly and bulk behavior of polymers and frameworks.Polymer morphology, mechanical modulus, thermal stability, phase behavior. mdpi.comarxiv.org
Machine Learning (ML)High-throughput screening and prediction of properties for novel materials.Glass transition temperature, melting temperature, density, tensile modulus. nih.gov

Synthesis of Complex Architectures Incorporating 1,4-Benzenedicarbonitrile, 2,5-difluoro-

The defined C2 symmetry and rigid nature of 1,4-Benzenedicarbonitrile, 2,5-difluoro- make it an excellent building block for constructing precisely defined, complex molecular architectures. Future research will leverage this molecule to create structures beyond simple linear polymers.

One promising avenue is the synthesis of shape-persistent macrocycles . These are large ring-like molecules that maintain a rigid and well-defined shape. mdpi.comnih.gov By using transition metal cross-coupling reactions, 1,4-Benzenedicarbonitrile, 2,5-difluoro- can be linked with other aromatic units to form large cycles with internal cavities of a specific size and chemical environment. The fluorine atoms and nitrile groups pointing into or out of the cavity would dictate its host-guest binding properties, making such macrocycles candidates for molecular recognition, sensing, or catalysis.

Another area is the development of two-dimensional polymers or molecular ladders . The synthesis of poly(p-phenylene) (PPP) has been a long-standing challenge, but modern synthetic methods are making these materials more accessible. wikipedia.org Using 1,4-Benzenedicarbonitrile, 2,5-difluoro- as a monomer could lead to fluorinated PPP derivatives with tailored electronic and physical properties. These materials could find use in advanced electronics, such as light-emitting diodes (LEDs) or field-effect transistors. physicsjournal.net

The combination of its reactive sites (C-F and C≡N) and rigid structure enables its use in multi-step, directional synthesis strategies to build highly ordered, non-polymeric complex molecules for applications in molecular electronics and chiroptical materials. mdpi.com

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